molecular formula C3H3F3N4S B2874704 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol CAS No. 79544-67-5

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B2874704
CAS No.: 79544-67-5
M. Wt: 184.14
InChI Key: AMPTXMDDXPPILG-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol is a compound that features a trifluoroethyl group attached to a tetrazole ring with a thiol group

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2,2,2-trifluoroethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which eventually cyclize to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted tetrazole compounds.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the tetrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol include:

  • 2,2,2-trifluoroethylhydrazine
  • 2,2,2-trifluoroethanol
  • Trifluoroethyl thioether derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a trifluoroethyl group, a tetrazole ring, and a thiol group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4S/c4-3(5,6)1-10-2(11)7-8-9-10/h1H2,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPTXMDDXPPILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)N1C(=S)N=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79544-67-5
Record name 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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